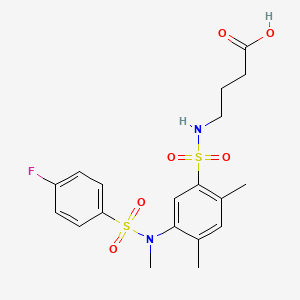

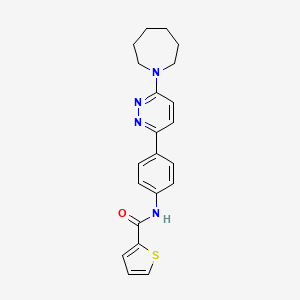

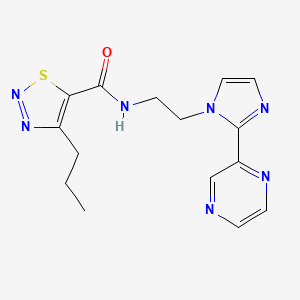

![molecular formula C15H11BrN2O3 B2549566 N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide CAS No. 2034488-35-0](/img/structure/B2549566.png)

N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide is a compound that appears to be related to various nicotinamide derivatives, which are known for their roles in oxidation reactions and as ligands in catalytic processes. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds such as N-Bromonicotinamide (NBN) and N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO). NBN is characterized as a stable and mild oxidant that is inexpensive and easy to prepare, offering high yields and a simple experimental setup . BFMO is used as a bidentate ligand to enhance catalytic activity in copper-catalyzed coupling reactions .

Synthesis Analysis

The synthesis of related compounds like NBN involves standard procedures that result in high yields and a stable product . Although the synthesis of N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide is not explicitly detailed, it may involve similar methodologies, considering the structural similarities with NBN. The preparation of such compounds typically includes the formation of nitrogen-halogen bonds, which are confirmed through various forms of spectroscopy .

Molecular Structure Analysis

The molecular structure of N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide is likely to be complex due to the presence of the bifuran moiety and the bromonicotinamide group. The structure of NBN, a related compound, has been confirmed through spectral characterization, including IR and 1H NMR, which would also be relevant techniques for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

NBN has been used as an oxidant for organic substrates and has been shown to exhibit specific reactivity patterns, such as the oxidation of benzyl ethers in aqueous acetic acid medium . The reaction kinetics and products of such reactions have been studied, providing insights into the potential reactivity of N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide. The compound could potentially participate in similar oxidation reactions or act as a ligand in catalytic processes, as suggested by the activity of BFMO in coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of NBN, such as its formal redox potential, indicate its effectiveness as a source of positive halogen, which could be extrapolated to N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide . The stability and mild nature of NBN, along with its antimicrobial activity, suggest that related compounds could also possess these properties and be used in various concentrations for biological applications .

Aplicaciones Científicas De Investigación

Oxidation and Reactivity Studies

Reactivity in Oxidation Processes

The study of N-bromonicotinamide (NBN) in the oxidation of benzyl ethers highlights its utility as an oxidizing agent in aqueous acetic acid medium. This research is significant for understanding the reactivity and potential applications of brominated nicotinamide derivatives in synthetic chemistry, which could extend to compounds like "N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide" (Balasubramaniyan, Priya, & Mathiyalagan, 2010).

Pharmacological and Toxicological Applications

Pharmacological Studies

Research on N-bromonicotinamide and related compounds has explored their pharmacological implications, including effects on locomotor activity and interactions with other drugs. These studies provide a foundation for further exploration into the therapeutic potential of novel bromonicotinamide derivatives (Pushpalatha, Vivekanaudan, & Karpagamkumarasundari, 2010).

Catalytic and Synthetic Applications

Catalytic Activity in Coupling Reactions

The use of N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds as catalysts in the N-arylation of anilines and cyclic secondary amines suggests potential catalytic roles for furan-containing nicotinamide derivatives in facilitating various organic transformations (Bhunia, Kumar, & Ma, 2017).

Material Science and Nanotechnology

Nanoparticle Applications

Studies on lanthanide nanoparticles, such as YVO4:Eu, and their potential as optical bioprobes suggest a broader interest in incorporating specific functional groups or elements (like bromine or furan derivatives) to enhance the properties of nanoparticles for biomedical applications (Shen et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(21-13)10-3-4-20-9-10/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNBPHXBQRMZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

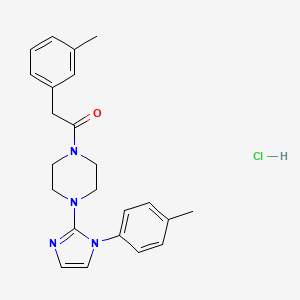

![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)

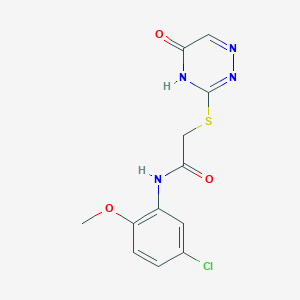

![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)

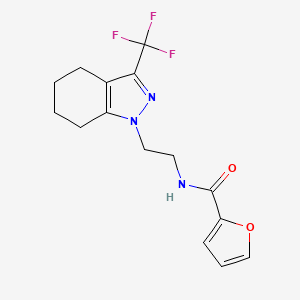

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)